molecular formula C18H18N2O4 B2955729 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea CAS No. 2034438-08-7

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea

Cat. No. B2955729
M. Wt: 326.352
InChI Key: LAWWHQAMNKECGT-UHFFFAOYSA-N
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Description

The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea” is a urea derivative. Urea, also known as carbamide, is a highly significant organic compound with the formula CO(NH2)2 . It plays a crucial role in a number of biological and industrial contexts .


Synthesis Analysis

Ureas have been traditionally synthesized by methodologies mainly based on the use of dangerous reagents such as phosgene and isocyanates . In recent years, these reagents have been increasingly substituted by cleaner alternative and inherently safer compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Urea itself is involved in a number of reactions, particularly in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Urea is a solid at room temperature and is highly soluble in water .

Scientific Research Applications

Urease Inhibitors and Medical Applications

Urease inhibitors, such as various urea derivatives, have been studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. These compounds offer a promising route for developing new therapeutic agents against infections that are challenging to treat with current antibiotics. Urea derivatives' role as urease inhibitors underlines their importance in medicinal chemistry, providing a pathway for designing drugs with targeted action against specific pathogens (Kosikowska & Berlicki, 2011).

Applications in Drug Design

The hydrogen-binding capabilities of ureas make them crucial in drug design, affecting the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Research into urea derivatives, including 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea, could contribute to understanding how these compounds modulate drug-target interactions, emphasizing their significance in developing new therapeutic agents (Jagtap et al., 2017).

Urea Biosensors

Advancements in biosensors for detecting urea concentration highlight the compound's role in diagnosing and managing diseases associated with abnormal urea levels, such as kidney dysfunction. Urea biosensors utilize enzymatic reactions to measure urea concentration, indicating the compound's utility in clinical diagnostics and monitoring of patient health (Botewad et al., 2021).

Urea as a Hydrogen Carrier

The exploration of urea as a hydrogen carrier for fuel cells showcases its potential in sustainable energy solutions. Given its non-toxicity, stability, and ease of transport and storage, urea represents a viable option for hydrogen storage and transport, underlining its importance in the shift towards cleaner energy sources (Rollinson et al., 2011).

Environmental and Agricultural Applications

Research into urea's role in nitrogen fertilization has led to insights into minimizing environmental impacts while enhancing agricultural productivity. Understanding urea's behavior in soil and its interaction with urease inhibitors can guide the development of more efficient and environmentally friendly fertilization practices (Bremner, 1995).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and how it’s used. Urea itself is generally safe, but can contribute to environmental pollution when not properly managed .

Future Directions

Future research could involve studying this compound’s properties and potential applications. For example, recent research has focused on improving the efficiency of urea synthesis .

properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-10-12-22-14-5-2-1-3-6-14)20-13-15-8-9-17(24-15)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWWHQAMNKECGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea

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